2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)-
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Overview
Description
2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- is a complex organic compound that belongs to the indolinone family. This compound is characterized by its unique structure, which includes a fused benzene ring and a pyrrolidone ring. It is known for its diverse range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- typically involves several steps. One common method is the Vilsmeier-Haack reaction, which utilizes formylation reagents and chlorinating agents to introduce the formyl group into the indole ring . Another method is the de la Mare reaction, which involves the reaction of indole with nitrous acid to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. Common reagents used in these processes include formylating agents, chlorinating agents, and various catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to convert the compound into its reduced form.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines, alcohols, or thiols replace a functional group on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C15H13N3O |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(3Z)-5,7-dimethyl-3-pyridin-2-ylimino-1H-indol-2-one |
InChI |
InChI=1S/C15H13N3O/c1-9-7-10(2)13-11(8-9)14(15(19)18-13)17-12-5-3-4-6-16-12/h3-8H,1-2H3,(H,16,17,18,19) |
InChI Key |
PACRONJUPJPPGK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)/C(=N/C3=CC=CC=N3)/C(=O)N2)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC3=CC=CC=N3)C(=O)N2)C |
Origin of Product |
United States |
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